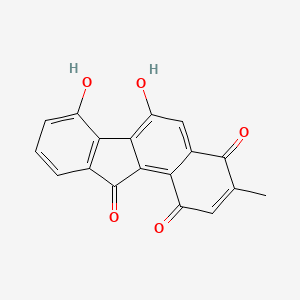

Fluostatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluostatin A is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Discovery and Structural Insights

- Fluostatins are a family of compounds with fluorenone chromophores, produced by Streptomyces strains. Fluostatin A, along with its variants like fluostatins C∼E, have been identified and show moderate activity against certain human tumor cell lines (Baur et al., 2006).

Bioactive Properties and Derivatives

- The unique structural features of fluostatins, particularly their atypical angucyclinone aromatic polyketides and distinctive tetracyclic benzo[a]fluorene skeleton, have led to the discovery of various fluostatin derivatives with potential therapeutic applications. For instance, difluostatin I and fluostatins T-X are new derivatives offering insights into the structural diversity and potential bioactivities of fluostatins (Huang et al., 2021).

Antibacterial and Antitumor Activities

- Heterologous expression of the fluostatin biosynthesis gene cluster has led to the discovery of compounds like difluostatin A, which exhibits antibacterial activities. This highlights fluostatin's potential in developing new antibacterial agents (Yang et al., 2015).

Implications in Molecular Biology and Genetics

- The study of fluostatins also contributes to understanding molecular biology and genetics. For instance, the inactivation of specific genes in fluostatin biosynthesis, like flsP and flsO1, has led to the production of novel angucyclinone derivatives, providing insights into the biosynthetic pathways and genetic regulation of fluostatin compounds (Yang et al., 2021).

Expanding Structural and Biological Diversity

- Fluostatins, including novel derivatives like fluostatins M-Q, not only expand the structural diversity of aromatic polyketides but also contribute to understanding the biological functions and potential applications of these compounds. The unique 6-5-6-6 ring skeleton of these derivatives, for instance, adds to the chemical variety and potential biological relevance of fluostatins (Jin et al., 2018).

Propriétés

Nom du produit |

Fluostatin A |

|---|---|

Formule moléculaire |

C18H10O5 |

Poids moléculaire |

306.3 g/mol |

Nom IUPAC |

6,7-dihydroxy-3-methylbenzo[a]fluorene-1,4,11-trione |

InChI |

InChI=1S/C18H10O5/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19/h2-6,19,21H,1H3 |

Clé InChI |

ISHOMJGAOPXCEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O |

SMILES canonique |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O |

Synonymes |

1,4-dihydro-6,7-dihydroxy-3-methyl-11H-benzo(a)-fluorenone-1,4,11-trione fluostatin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)